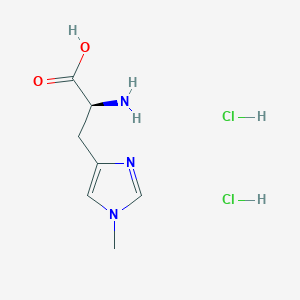

1-Methyl-L-histidine dihydrochloride

Übersicht

Beschreibung

1-Methyl-L-histidine dihydrochloride, also known as 1-Methylhistidine, is a derivative of L-histidine . It is a small molecule that falls under the category of experimental groups . This compound belongs to the class of organic compounds known as histidine and derivatives . It is a natural but non-proteinogenic amino acid and is often employed as an index of muscle protein breakdown .

Synthesis Analysis

L-Histidine methyl ester dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives by Pictet-Spegler reaction with different aldehydes . It can also be used to create a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester, by reacting with methacryloyl chloride .Molecular Structure Analysis

The molecular structure of 1-Methyl-L-histidine dihydrochloride is represented by the chemical formula C7H11N3O2 . The molecular weight of this compound is 169.18 . The SMILES string representation of this compound is Cn1cnc(CC@HC(O)=O)c1 .Physical And Chemical Properties Analysis

1-Methyl-L-histidine dihydrochloride is a white powder . It has an optical activity of [α]20/D −24±1°, c = 2% in H2O . The melting point of this compound is approximately 240 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

1-Methyl-L-histidine dihydrochloride is used in peptide synthesis . It is a natural but non-proteinogenic amino acid . The compound is suitable for solution phase peptide synthesis .

Nonlinear Optical Device Applications

L-histidine derivatives, including 1-Methyl-L-histidine dihydrochloride, have been studied for their potential in nonlinear optical device applications . These materials are of interest due to their applications in laser technology, optical communication, optical switching, optical mixing, optical power limiting data storage, image processing, and electro-optic applications .

Synthesis of Imidazopyridine Derivatives

1-Methyl-L-histidine dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives through the Pictet-Spengler reaction with different aldehydes .

Preparation of Metal-Chelating Ligands

This compound can be used to synthesize a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester, by reacting with methacryloyl chloride .

Preparation of Optically Pure L-(+)-Ergothioneine

1-Methyl-L-histidine dihydrochloride is used to prepare optically pure L-(+)-ergothioneine .

Muscle Protein Breakdown Index

1-Methyl-L-histidine dihydrochloride is employed as an index of muscle protein breakdown .

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-L-histidine dihydrochloride is Actin, alpha skeletal muscle . Actins are highly conserved proteins that are involved in various types of cell motility and are ubiquitously expressed in all eukaryotic cells .

Mode of Action

It is known to interact with its target, actin, alpha skeletal muscle . The specific nature of this interaction and the resulting changes are yet to be elucidated.

Biochemical Pathways

1-Methyl-L-histidine dihydrochloride is involved in the Histidine Metabolism pathway . This pathway is crucial for the breakdown and utilization of histidine, an essential amino acid. The downstream effects of this pathway are diverse and can influence various physiological processes.

Action Environment

The action, efficacy, and stability of 1-Methyl-L-histidine dihydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the activity of many biochemical compounds . .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODJFJZGWWJHNW-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655129 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-L-histidine dihydrochloride | |

CAS RN |

69614-06-8 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

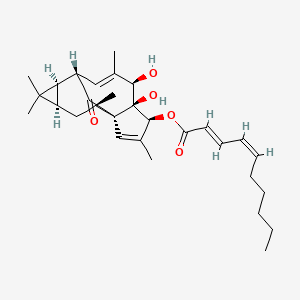

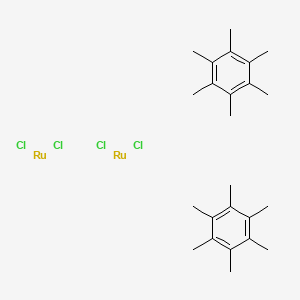

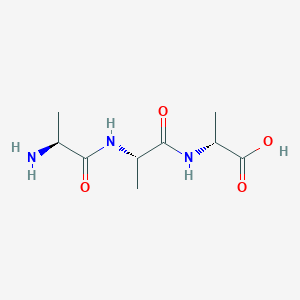

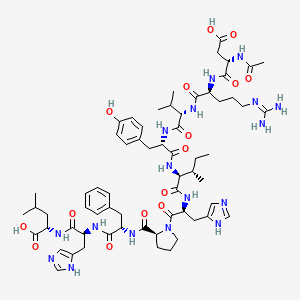

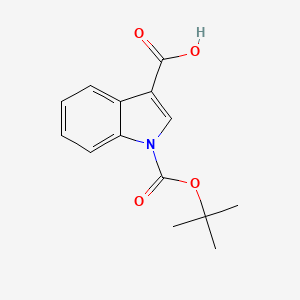

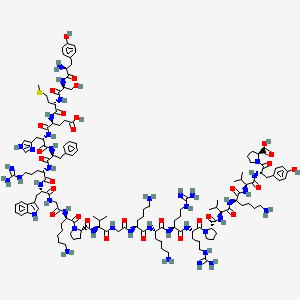

Feasible Synthetic Routes

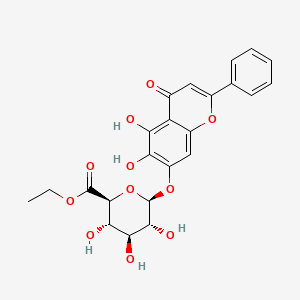

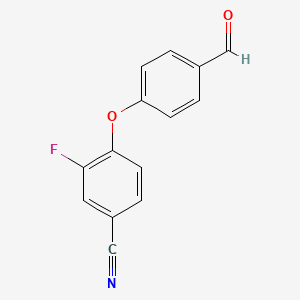

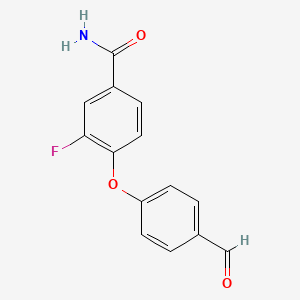

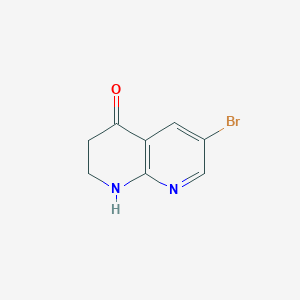

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)